Fmoc-Asp(OtBu)-OSu: A Comprehensive Technical Guide for Researchers
Fmoc-Asp(OtBu)-OSu: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the chemical properties, structure, and applications of Fmoc-Asp(OtBu)-OSu, a key building block in peptide synthesis.
Fmoc-L-Asp(OtBu)-OSu, or Nα-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-tert-butyl ester N-hydroxysuccinimide ester, is a widely utilized amino acid derivative in solid-phase peptide synthesis (SPPS). Its structure incorporates three key features: the Fmoc protecting group for the α-amino group, a tert-butyl (OtBu) protecting group for the side-chain carboxyl group of aspartic acid, and an N-hydroxysuccinimide (OSu) ester for the α-carboxyl group, which facilitates efficient peptide bond formation. This combination of protecting groups allows for its seamless integration into the orthogonal Fmoc/tBu synthesis strategy, which is favored for its mild deprotection conditions.[1][2]
Core Chemical Properties and Structure
Fmoc-Asp(OtBu)-OSu is a white solid with a molecular formula of C₂₇H₂₈N₂O₈ and a molecular weight of 508.52 g/mol . Its chemical structure is defined by the presence of the fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile; the tert-butyl (OtBu) ester, which is acid-labile; and the N-hydroxysuccinimide (OSu) ester, a reactive group for amide bond formation.
Chemical Structure
Molecular Formula: C₂₇H₂₈N₂O₈
SMILES String: CC(C)(C)OC(=O)C--INVALID-LINK--C(=O)ON4C(=O)CCC4=O
InChI Key: OCCFRTKCROFJLW-NRFANRHFSA-N
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 508.52 g/mol | |
| Melting Point | 128-132 °C | |
| Appearance | White powder | |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) | |
| Optical Activity | [α]20/D −31±1°, c = 1% in DMF | |
| Storage Temperature | -20°C |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Asp(OtBu)-OSu is a cornerstone reagent for the incorporation of aspartic acid residues into synthetic peptides. The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, typically with a solution of piperidine in DMF. The acid-labile OtBu group on the side chain prevents side reactions during peptide elongation and is removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA).
The OSu ester is a pre-activated form of the carboxylic acid, allowing for direct and efficient coupling to the free amino group of the growing peptide chain on the solid support without the need for additional coupling reagents. This can simplify the synthesis protocol and minimize side reactions.
Experimental Protocol: Standard Coupling of Fmoc-Asp(OtBu)-OSu in SPPS
This protocol outlines a general procedure for the incorporation of an Fmoc-Asp(OtBu)-OSu residue into a peptide sequence using manual solid-phase peptide synthesis.
1. Resin Preparation:
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Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) that has a free amino group.
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Swell the resin in DMF for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
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Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
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Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of Fmoc-Asp(OtBu)-OSu:
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Dissolve Fmoc-Asp(OtBu)-OSu (1.5 to 3 equivalents relative to the resin loading) in DMF.
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Add the solution to the deprotected resin.
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Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test.
4. Washing:
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After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents.
5. Repetition:
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Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
6. Cleavage and Deprotection:
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Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group) by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
Aspartimide Formation: A Critical Side Reaction
A significant challenge during the synthesis of peptides containing aspartic acid is the formation of a succinimide ring, known as an aspartimide. This side reaction is promoted by the basic conditions used for Fmoc deprotection and can lead to the formation of β-aspartyl peptides and racemization of the aspartic acid residue. The use of the bulky OtBu protecting group on the side chain can help to sterically hinder this cyclization, but it does not eliminate it completely. Careful control of deprotection times and the use of additives to the piperidine solution can help to minimize this side reaction.
Case Study: Synthesis of RGD Peptides for Integrin Targeting
A prominent application of Fmoc-Asp(OtBu)-OSu is in the synthesis of peptides containing the Arg-Gly-Asp (RGD) sequence. The RGD motif is a key recognition site for integrins, a family of cell surface receptors that mediate cell adhesion to the extracellular matrix.
RGD-containing peptides can act as antagonists to integrin-ligand interactions and have been extensively studied for their potential in cancer therapy, as they can inhibit processes such as tumor growth, angiogenesis, and metastasis.
Integrin Signaling Pathway upon RGD Peptide Binding
The binding of an RGD peptide to an integrin receptor can trigger a cascade of intracellular signaling events. This process, known as outside-in signaling, can influence cell behavior, including proliferation, survival, and migration. A simplified representation of this signaling pathway is depicted below.
Caption: Simplified RGD-Integrin signaling pathway.
Experimental Workflow for SPPS and Biological Evaluation
The synthesis and subsequent biological testing of a peptide like an RGD analogue involves a multi-step workflow. This process begins with the chemical synthesis of the peptide on a solid support and culminates in the assessment of its biological activity in cellular assays.
Caption: General workflow for SPPS and biological evaluation.
